molecular formula C18H19N3O2S B2560320 1,3,6-trimethyl-5-((3-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899940-23-9

1,3,6-trimethyl-5-((3-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2560320
CAS RN: 899940-23-9
M. Wt: 341.43
InChI Key: MMFKHSZNZPIDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,6-trimethyl-5-((3-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, also known as TMB-PP, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. TMB-PP belongs to the class of pyridopyrimidine derivatives and has been found to possess various biological activities.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of novel heterocyclic compounds, including pyrido[2,3-d]pyrimidine derivatives, involves the development of efficient synthetic routes and the exploration of their chemical structures through spectral and computational methods. In one study, novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives were synthesized, and their chemical structures were ascertained using spectral techniques such as NMR, UV-visible, and FT-IR spectroscopy, along with single-crystal X-ray diffraction analysis. Computational analyses, including density functional theory (DFT) and time-dependent DFT, were employed to explore the electronic structures, providing insights into their reactivity and potential applications in various scientific fields (Ashraf et al., 2019).

Antimicrobial and Enzyme Inhibition

The synthesis and characterization of pyrido[2,3-d]pyrimidine derivatives have also been explored for their biological activities, such as urease inhibition. This study involved the preparation of pyrido[2,3-d]pyrimidine derivatives and their evaluation as urease inhibitors, highlighting their potential as therapeutic agents against diseases where urease activity plays a crucial role (Rauf et al., 2010).

Nonlinear Optical Properties

The exploration of novel compounds for their nonlinear optical properties is essential for the development of new materials for optical and photonic applications. One study investigated the third-order nonlinear optical properties of novel styryl dyes, including pyrido[2,3-d]pyrimidine derivatives, using the Z-scan technique. The findings suggested that these compounds exhibit promising nonlinear optical behaviors, making them suitable candidates for device applications in the field of photonics (Shettigar et al., 2009).

Herbicidal Activities

The synthesis and evaluation of pyrido[2,3-d]pyrimidine derivatives for their herbicidal activities represent another significant application. Research in this area has led to the identification of compounds with potent herbicidal activities against various plant species, offering new avenues for the development of agricultural chemicals (Huazheng, 2013).

Mechanism of Action

properties

IUPAC Name

1,3,6-trimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-11-6-5-7-13(8-11)10-24-15-12(2)9-19-16-14(15)17(22)21(4)18(23)20(16)3/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFKHSZNZPIDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=C3C(=NC=C2C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,6-trimethyl-5-((3-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.